molecular formula C5H3I2NO B085319 2,6-Diiodopyridin-3-ol CAS No. 14764-90-0

2,6-Diiodopyridin-3-ol

Cat. No. B085319
CAS RN: 14764-90-0
M. Wt: 346.89 g/mol
InChI Key: ZDOQSPXMJKWUIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridinol derivatives typically involves complex organic reactions, offering insights into the chemical flexibility and reactivity of these compounds. For instance, the development of new synthetic strategies for 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl showcases the intricate processes involved in pyridinol synthesis. This particular method, through a six-step sequence including a Buchwald-Hartwig amination reaction, highlights the adaptability of pyridine compounds to various substitutions, potentially applicable to 2,6-Diiodopyridin-3-ol derivatives (Kim et al., 2014).

Molecular Structure Analysis

The molecular structure of pyridinol compounds like 2,6-Diiodopyridin-3-ol is crucial for understanding their chemical behavior and reactivity. Research into similar compounds, such as the study on 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine, provides valuable insights into how structural features, including substituents and their positions on the pyridine ring, influence molecular conformation and stability. Such analyses are fundamental for the development of compounds with desired chemical properties (Long et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of 2,6-Diiodopyridin-3-ol can be inferred from studies on related compounds. For example, the synthesis of 2,4,6-triazidopyridine and its 3,5-diiodo derivative from 2,4,6-trifluoropyridine via diiodination and azidation reactions reveals the potential for diverse chemical modifications and reactions involving iodine and azide groups. These processes illustrate the compound's versatility in chemical synthesis and the impact of substituents on its reactivity (Chapyshev & Chernyak, 2012).

Scientific Research Applications

  • Ligand Synthesis and Complex Chemistry : Derivatives of di(pyrazolyl)pyridines, related to 2,6-Diiodopyridin-3-ol, have been explored for their synthesis and complex chemistry. These derivatives are useful in producing luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unique thermal and photochemical spin-state transitions (Halcrow, 2005).

  • Catalytic Applications : Terpyridine analogues, including those related to 2,6-Diiodopyridin-3-ol, have found applications in diverse fields such as materials science (e.g., photovoltaics), biomedicinal chemistry (e.g., DNA intercalation), and organometallic catalysis. They have been used in reactions ranging from artificial photosynthesis to biochemical and organic transformations (Winter, Newkome, & Schubert, 2011).

  • Antiangiogenic and Antitumor Activities : Compounds like 6-amido-2,4,5-trimethylpyridin-3-ols, which are structurally related to 2,6-Diiodopyridin-3-ol, have shown significant antiangiogenic and antitumor activities. These compounds disrupt angiogenesis-related pathologies and offer potential for novel angiogenesis inhibitors (Lee et al., 2014).

  • Prion Disease Treatment : 2-Aminopyridine-3,5-dicarbonitrile compounds, related to 2,6-Diiodopyridin-3-ol, have shown promise as prion replication inhibitors in cell cultures. They mimic dominant-negative prion protein mutants and could be potential treatments for prion diseases (May et al., 2007).

  • Colitis Treatment : Analogues of pyridin-3-ol compounds, structurally similar to 2,6-Diiodopyridin-3-ol, have been studied for their anti-inflammatory bowel disease activity. These compounds have shown significant inhibitory actions against colon inflammation and angiogenesis, highlighting their potential as anti-colitis drugs (Chaudhary et al., 2020).

  • Antimicrobial Properties : Pyridine derivatives, including those structurally related to 2,6-Diiodopyridin-3-ol, have demonstrated potential as antimicrobial drugs, particularly against various strains of Escherichia coli. Their structure and chemical composition play a crucial role in their biological activity (Koszelewski et al., 2021).

  • Organic Light Emitting Diodes (OLEDs) : Complexes involving pyridine chelates, similar to 2,6-Diiodopyridin-3-ol, have been used in OLED fabrication. Their luminescent properties at both fluid and solid states are beneficial for creating efficient yellow and white OLEDs with high performance (Liao et al., 2014).

properties

IUPAC Name

2,6-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOQSPXMJKWUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382806
Record name 2,6-diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diiodopyridin-3-ol

CAS RN

14764-90-0
Record name 2,6-diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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